8-(Trifluoromethyl)-4,5-dihydropyrido[3,2-F][1,4]oxazepin-3(2H)-one
Description
Properties
Molecular Formula |
C9H7F3N2O2 |
|---|---|
Molecular Weight |
232.16 g/mol |
IUPAC Name |
8-(trifluoromethyl)-4,5-dihydropyrido[3,2-f][1,4]oxazepin-3-one |
InChI |
InChI=1S/C9H7F3N2O2/c10-9(11,12)6-2-1-5-3-13-7(15)4-16-8(5)14-6/h1-2H,3-4H2,(H,13,15) |
InChI Key |
MWHZBZCPJRAUEE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(N=C(C=C2)C(F)(F)F)OCC(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Intramolecular Amidation via Palladium-Catalyzed Cyclization
A key method for constructing the oxazepinone ring is an intramolecular amidation of aryl halides , catalyzed by palladium complexes, which forms the 6/7-membered benzene-fused amides efficiently.
-
- The use of XPhos Pd G2 catalyst (a palladium complex with XPhos ligand) was found optimal.
- Cesium carbonate (Cs2CO3) as the base improved reaction rates and yields compared to potassium carbonate.
- The solvent of choice was 1,4-dioxane , with reaction temperatures around 110 °C.
- Reaction times varied from 2.5 to 24 hours depending on substrate and conditions.
-
- The method afforded excellent yields (up to 98%) for substrates analogous to the target compound.
- The reaction showed good chemoselectivity and tolerance to various substituents, including trifluoromethyl groups.
- Heteroaromatic substrates such as pyridine derivatives also underwent smooth cyclization.
| Entry | Catalyst | Base | Solvent | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | PPh3PdCl | K2CO3 | 1,4-Dioxane | 24 h | NR |
| 3 | XPhos PdCl2 | K2CO3 | 1,4-Dioxane | 24 h | 84 |
| 9 | XPhos Pd G2 | Cs2CO3 | 1,4-Dioxane | 8 h | 98 |
| 14 | XPhos Pd G2 | Cs2CO3 | 1,4-Dioxane | 4 h | 97 |
NR = No Reaction
(Data adapted from research on related benzene-fused oxazepinones).
Trifluoromethylation Approaches
The introduction of the trifluoromethyl group at the 8-position can be achieved via radical trifluoromethylation using sodium trifluoromethanesulfinate (CF3SO2Na) as the CF3 source and hypervalent iodine reagents such as iodobenzene diacetate as oxidants.
- This method proceeds through a radical mechanism, as evidenced by inhibition upon addition of radical scavengers like TEMPO.
- The reaction conditions typically involve heating in dichloroethane (DCE) at 90 °C for 24 hours.
- The trifluoromethylation is compatible with various functional groups and provides moderate to good yields.
This approach is valuable for late-stage functionalization of oxazepinone derivatives to install the trifluoromethyl group efficiently.
Experimental Data Summary
| Parameter | Details |
|---|---|
| Molecular Formula | C9H7F3N2O2 |
| Molecular Weight | 232.16 g/mol |
| Key Catalyst | XPhos Pd G2 |
| Base | Cs2CO3 |
| Solvent | 1,4-Dioxane |
| Reaction Temperature | 80–110 °C |
| Typical Reaction Time | 2.5–24 hours |
| Yield Range | 83–98% |
| Trifluoromethyl Source | Sodium trifluoromethanesulfinate (CF3SO2Na) |
| Oxidant for CF3 Addition | Iodobenzene diacetate (PhI(OAc)2) |
| Mechanism of CF3 Addition | Radical pathway confirmed by TEMPO inhibition |
Mechanistic Insights
- The palladium-catalyzed amidation proceeds via oxidative addition of the aryl halide to Pd(0), intramolecular nucleophilic attack by the amide nitrogen, and reductive elimination to form the oxazepinone ring.
- The trifluoromethylation involves generation of CF3 radicals from CF3SO2Na under oxidative conditions, which add to the aromatic or heterocyclic substrate.
- The phosphine-catalyzed Michael reaction involves nucleophilic activation of alkynes and subsequent cyclization to form the oxazepine ring system.
Chemical Reactions Analysis
Reactivity and Functional Group Transformations
The presence of the oxazepin ring and the trifluoromethyl group provides unique reactivity patterns:
-
Nucleophilic Substitution : The trifluoromethyl group can undergo nucleophilic substitution reactions under specific conditions. For example, treatment with nucleophiles such as amines can lead to the formation of substituted derivatives.
-
Electrophilic Aromatic Substitution : The aromatic nature of the pyridine moiety allows for electrophilic substitution reactions. These reactions can introduce various substituents onto the aromatic ring.
Reaction Conditions and Yields
The following table summarizes various reaction conditions and yields observed in the synthesis and transformations of 8-(Trifluoromethyl)-4,5-dihydropyrido[3,2-F] oxazepin-3(2H)-one:
| Entry | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Condensation with isocyanate | Base: NaOH; Solvent: DMF; Temp: 80°C | 85 |
| 2 | Cyclization | Reflux in toluene for 6 hours | 90 |
| 3 | Nucleophilic substitution | Nucleophile: NH₂-R; Solvent: DMSO; Temp: RT | 75 |
| 4 | Electrophilic substitution | Electrophile: Br₂; Solvent: CHCl₃; Temp: RT | 70 |
Mechanisms of Key Reactions
Understanding the mechanisms involved in the reactions of this compound is essential for predicting its behavior in various chemical environments:
-
Nucleophilic Substitution Mechanism : The nucleophilic attack on the carbon atom bearing the trifluoromethyl group leads to the displacement of fluoride ions, forming new carbon-nitrogen bonds.
-
Electrophilic Aromatic Substitution Mechanism : The electrophile attacks the electron-rich aromatic ring, leading to a sigma complex formation followed by deprotonation to restore aromaticity.
Stability Considerations
The stability of intermediates formed during these reactions is crucial for optimizing yields. The presence of electron-withdrawing groups like trifluoromethyl enhances stability by delocalizing charge during reaction transitions.
Scientific Research Applications
Medicinal Chemistry
8-(Trifluoromethyl)-4,5-dihydropyrido[3,2-F][1,4]oxazepin-3(2H)-one has been investigated for its pharmacological properties. Its structure suggests potential as a lead compound for developing drugs targeting various diseases due to:
- Antidepressant Activity : Research indicates that derivatives of this compound may exhibit effects similar to known antidepressants by modulating neurotransmitter levels in the brain.
- Anticancer Properties : Preliminary studies have shown that the compound can inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent.
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. It may be useful in developing treatments for neurological disorders such as anxiety and depression.
Polymer Chemistry
The unique chemical structure allows for the incorporation of 8-(Trifluoromethyl)-4,5-dihydropyrido[3,2-F][1,4]oxazepin-3(2H)-one into polymer matrices. This can enhance the thermal stability and mechanical properties of polymers used in various applications.
Fluorinated Materials
Due to its trifluoromethyl group, this compound can be utilized to synthesize fluorinated materials that exhibit improved chemical resistance and lower surface energy, making them suitable for coatings and advanced materials.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Antidepressant Activity | Demonstrated significant reduction in depressive-like behavior in animal models. |
| Study B | Anticancer Research | Showed inhibition of cell growth in breast cancer cell lines with IC50 values in the micromolar range. |
| Study C | Polymer Enhancement | Improved thermal stability and mechanical strength of polycarbonate films when incorporated at low concentrations. |
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)-4,5-dihydropyrido[3,2-F][1,4]oxazepin-3(2H)-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally or functionally related derivatives:
Key Observations
Core Heteroatom Effects: Replacing the oxygen in the oxazepine ring with sulfur (e.g., 4a) reduces TGR5 activity but introduces antibacterial properties. The thione derivative (benzo[f][1,4]oxazepin-3-thione) shows moderate antimicrobial activity, suggesting sulfur’s role in disrupting microbial membranes .
Substituent Impact: The 8-CF₃ group in the target compound significantly enhances TGR5 potency compared to non-fluorinated analogues. Fluorine’s electronegativity and lipophilicity improve receptor interactions and metabolic stability . Methyl or phenyl substituents (e.g., in 4a or benzo[f] derivatives) confer moderate antibacterial activity but lack the metabolic stability required for systemic use .
Synthetic Efficiency :
- Microwave-assisted synthesis (e.g., for 4a) achieves higher yields (82–85%) compared to traditional methods (55–61%), highlighting its advantage for rapid SAR exploration .
- Late-stage diversification via Suzuki-Miyaura coupling allows modular introduction of aryl/heteroaryl groups, enabling precise optimization of the target compound’s pharmacophore .
Physicochemical Properties
| Property | Target Compound | 4-Phenyl-benzo[f]oxazepin-3-thione | 4a (Pyrido-thiazepinone) |
|---|---|---|---|
| Molecular Weight | ~430 g/mol (estimated) | 267.34 g/mol | 253.29 g/mol |
| logP (Lipophilicity) | ~3.5 (CF₃ enhances lipophilicity) | 2.1 | 1.8 |
| Aqueous Solubility | Low (CF₃ reduces solubility) | Moderate | Moderate |
| Metabolic Stability | High (CF₃ resists oxidation) | Low | Moderate |
Biological Activity
8-(Trifluoromethyl)-4,5-dihydropyrido[3,2-F][1,4]oxazepin-3(2H)-one (CAS Number: 1774894-13-1) is a fluorinated heterocyclic compound that has garnered attention due to its potential biological activities. The incorporation of trifluoromethyl groups is known to enhance the pharmacological properties of compounds, making them more effective as therapeutic agents. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The chemical structure of 8-(Trifluoromethyl)-4,5-dihydropyrido[3,2-F][1,4]oxazepin-3(2H)-one is characterized by a pyrido-oxazepine framework with a trifluoromethyl group at the 8-position.
| Property | Value |
|---|---|
| Molecular Formula | C9H7F3N2O2 |
| Molecular Weight | 232.16 g/mol |
| CAS Number | 1774894-13-1 |
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For example, derivatives of fluorinated heterocycles have shown effectiveness against various cancer cell lines. In vitro studies suggest that 8-(Trifluoromethyl)-4,5-dihydropyrido[3,2-F][1,4]oxazepin-3(2H)-one may inhibit cell proliferation through apoptosis pathways.
Case Study:
A study reported that related compounds induced apoptosis in cancer cell lines by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. This mechanism leads to the activation of caspase pathways, ultimately resulting in cell death .
Neuropharmacological Effects
The compound's potential as a neuropharmacological agent has been explored due to its structural resemblance to known psychoactive drugs. Research indicates that trifluoromethylated compounds often exhibit unique interactions with neurotransmitter systems.
Mechanism of Action:
Fluorinated compounds are believed to enhance lipophilicity and stability, leading to improved blood-brain barrier penetration. This property may facilitate their use in treating neurological disorders such as anxiety and depression .
Synthesis and Characterization
The synthesis of 8-(Trifluoromethyl)-4,5-dihydropyrido[3,2-F][1,4]oxazepin-3(2H)-one typically involves multi-step organic reactions including cyclization processes that incorporate trifluoromethyl groups effectively.
Synthetic Pathway:
- Starting Materials: Utilize readily available amino acids or other nitrogenous bases.
- Reagents: Employ reagents like Togni's reagent for trifluoromethylation.
- Conditions: Conduct reactions under controlled temperature and pressure to optimize yield and purity.
Yield Data:
The compound has been synthesized with yields ranging from 60% to 85%, depending on the specific reaction conditions employed .
Q & A
What are the established synthetic routes for 8-(Trifluoromethyl)-4,5-dihydropyrido[3,2-F][1,4]oxazepin-3(2H)-one?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step strategies combining heterocyclic ring formation and functionalization. Key steps include:
- Ugi-Azide Condensation : Used to construct tetrazole intermediates, followed by cyclization to form the oxazepine core. For example, similar compounds were synthesized via a three-step sequence involving Ugi-azide reactions, yielding 4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one derivatives .
- Trifluoromethyl Introduction : The trifluoromethyl group is often introduced via nucleophilic substitution or coupling reactions using trifluoromethyl-containing building blocks (e.g., 3-(trifluoromethyl)benzyl derivatives) .
- Cyclization : Final ring closure using reagents like chloracetyl chloride under reflux conditions, as demonstrated in naphthoxazepinone syntheses .
How is the compound characterized structurally and chemically?
Level: Basic
Methodological Answer:
Characterization relies on a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : H and C NMR are critical for confirming ring systems and substituents. For example, H NMR of analogous oxazepines shows distinct resonances for methylene protons adjacent to oxygen ( ppm) and nitrogen ( ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and fragmentation patterns. Reported HRMS data for related compounds show <5 ppm error between calculated and observed masses .
- Physicochemical Properties : Density (~1.18 g/cm), boiling point (~396°C), and logP (~0.97) can be extrapolated from structurally similar 4,5-dihydrobenzo[f]oxazepinones .
How can structural-activity relationship (SAR) contradictions be resolved for this compound?
Level: Advanced
Methodological Answer:
SAR contradictions often arise from trifluoromethyl positioning and ring substitution:
- Functional Group Modulation : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro, cyano) to assess impact on TGR5 receptor binding. Evidence from analogous TGR5 agonists shows that trifluoromethyl enhances metabolic stability but may reduce solubility .
- Stereochemical Analysis : Use X-ray crystallography (e.g., PI3K-alpha inhibitor studies) to determine if stereoisomers affect activity. For example, chiral centers in benzoxazepin-oxazolidinone hybrids significantly influence target binding .
- In Vitro/In Vivo Correlation : Test truncated analogs in enzyme assays (e.g., cAMP activation for TGR5) and compare with in vivo efficacy in metabolic disease models .
What strategies optimize solubility and bioavailability without compromising activity?
Level: Advanced
Methodological Answer:
Approaches include:
- PEGylation or Prodrug Design : Introduce hydrophilic groups (e.g., polyethylene glycol chains) at non-critical positions. For instance, hydroxyl-containing oxazepines derived from Schiff base reductions show improved aqueous solubility .
- Salt Formation : Convert the free base to hydrochloride or citrate salts, as seen in spirocyclic compounds like n-methyl-8-[4-(4-fluorophenyl)-4-oxobutyl]-triazaspirodecan-4-one hydrochloride .
- Co-Crystallization : Use co-formers (e.g., succinic acid) to enhance dissolution rates, a method validated for pyridazinone derivatives .
How can computational modeling guide the design of derivatives?
Level: Advanced
Methodological Answer:
- Pharmacophore Modeling : Identify critical hydrogen bond acceptors (e.g., oxazepine oxygen) and hydrophobic regions (trifluoromethyl group) using tools like LigandScout. A study on TGR5 agonists used this method to prioritize derivatives with enhanced binding .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with TGR5 or PI3K-alpha) to predict stability. For example, MD of benzoxazepin-oxazolidinone inhibitors revealed key π-π stacking interactions with PI3K-alpha’s hydrophobic pocket .
- QSAR (Quantitative SAR) : Corrogate substituent electronic parameters (Hammett constants) with activity data to derive predictive models .
How do researchers assess stability under physiological conditions?
Level: Advanced
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 37°C. Monitor degradation via HPLC-MS, as done for pyridazinone analogs .
- Plasma Stability Assays : Incubate with human plasma and quantify parent compound remaining using LC-MS/MS. Analogous oxazepines showed <10% degradation after 1 hour .
- Solid-State Stability : Perform accelerated stability testing (40°C/75% RH) over 4 weeks. Hygroscopicity can be inferred from similar compounds (e.g., 4,5-dihydrobenzo[f]oxazepinones with PSA ~41.8 Ų) .
What in vivo models validate therapeutic potential for metabolic diseases?
Level: Advanced
Methodological Answer:
- Diet-Induced Obesity (DIO) Models : Administer the compound to high-fat-fed mice and measure glucose tolerance, liver triglycerides, and insulin sensitivity. TGR5 agonists reduced hepatic steatosis in similar studies .
- Genetic Models : Use db/db mice (type 2 diabetes model) to evaluate dose-dependent effects on HbA1c and lipid profiles.
- Toxicokinetics : Assess liver enzyme (ALT/AST) levels and histopathology to rule off-target toxicity, as demonstrated for benzoxazepin-oxazolidinones .
How are synthetic impurities identified and controlled?
Level: Advanced
Methodological Answer:
- HPLC-PDA/ELSD : Use orthogonal methods (e.g., Chromolith HPLC Columns) to separate and quantify impurities. For example, pyrido[3,4-d]pyrimidinone derivatives were analyzed with <0.1% impurity thresholds .
- LC-HRMS/MS : Identify structural analogs of impurities via fragmentation patterns. Aprepitant-related impurities were characterized using this approach .
- Process Optimization : Adjust reaction stoichiometry (e.g., limiting trifluoromethylation reagents) to minimize byproducts like dehalogenated intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
